4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O2S. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is known for its reactivity and is often utilized in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorodifluoromethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C7H4ClF2O+ClSO2OH→C7H4ClF3O2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
Uniqueness
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-7(10,11)14-5-1-3-6(4-2-5)15(9,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMACYKBLUBOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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